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Introduction

ZMYND19 (Zinc Finger MYND-Type Containing 19), also known as MIZIP, is a protein

implicated in several cellular processes.[1][2] It was initially identified as an interacting partner

for the melanin-concentrating hormone receptor 1 (MCHR1) and tubulin, suggesting a role in

receptor signaling and cytoskeletal dynamics.[1][3] More recent evidence has revealed that

ZMYND19, along with its interacting partner MKLN1, is a substrate of the CTLH E3 ubiquitin

ligase complex and acts as a negative regulator of the mTORC1 signaling pathway at the

lysosomal membrane.[4][5][6]

Co-immunoprecipitation (Co-IP) is a powerful and widely used technique to isolate a target

protein ("bait") from a cell lysate along with its bound interaction partners ("prey").[7][8] This

method is essential for identifying novel protein-protein interactions and validating suspected

interactions. This document provides a detailed protocol for the immunoprecipitation of

endogenous ZMYND19 to identify and study its interaction partners.

Principle of Co-Immunoprecipitation

The Co-IP procedure relies on a specific antibody to bind to the "bait" protein (ZMYND19)

within a complex mixture of proteins in a cell lysate.[9] This antibody-protein complex is then

captured on a solid-phase support, typically Protein A/G beads.[10] After a series of washes to

remove non-specifically bound proteins, the entire complex (bait protein and its interactors) is

eluted from the beads and can be analyzed by downstream methods like Western blotting or
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mass spectrometry.[8][11] A critical aspect of Co-IP is the use of non-denaturing lysis buffers

that preserve native protein conformations and interactions.[12][13]

Key Experimental Considerations

Antibody Selection: The success of the Co-IP experiment is highly dependent on the

antibody. Use a high-quality antibody specifically validated for immunoprecipitation to ensure

efficient capture of the native ZMYND19 protein.[8] Several commercial antibodies against

ZMYND19 are available.[14][15]

Lysis Buffer Choice: To maintain protein-protein interactions, use a gentle, non-denaturing

lysis buffer.[13] Buffers containing non-ionic detergents like NP-40 or Triton X-100 are

preferred over harsher, ionic detergents such as SDS, which can disrupt interactions.[12]

The optimal buffer composition may require some optimization.[12] Always add protease and

phosphatase inhibitor cocktails to the lysis buffer immediately before use to prevent protein

degradation and preserve post-translational modifications.[12][13]

Experimental Controls: Including proper controls is crucial for interpreting the results.

Input Control: A small fraction of the cell lysate saved before the immunoprecipitation step.

This control verifies the presence and expression level of the target proteins in the starting

material.[16]

Negative IgG Control: An immunoprecipitation performed with a non-specific IgG antibody

of the same isotype as the primary antibody. This control helps to identify proteins that

bind non-specifically to the antibody or the beads.[17]

Beads-Only Control: A sample containing only the cell lysate and the beads (no antibody).

This control identifies proteins that bind non-specifically to the bead matrix.[17]

Downstream Analysis: The eluted protein complexes are typically analyzed by Western

blotting to confirm the presence of a known or suspected interactor. For discovering novel

interaction partners, mass spectrometry (MS) is the method of choice, as it can identify

multiple proteins in the complex simultaneously.[8][11]
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Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.cellsignal.com/applications/immunoprecipitation/ip-experimental-design-tips
https://pmc.ncbi.nlm.nih.gov/articles/PMC4752115/
https://www.antibodies.com/applications/co-immunoprecipitation
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.cellsignal.com/applications/immunoprecipitation/ip-experimental-design-tips
https://www.biocompare.com/pfu/110447/soids/325994/Antibodies/ZMYND19
https://www.thermofisher.com/antibody/primary/target/zmynd19
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://www.antibodies.com/applications/co-immunoprecipitation
https://www.antibodies.com/applications/co-immunoprecipitation
https://www.antibodies.com/applications/co-immunoprecipitation
https://www.abcam.com/en-us/technical-resources/protocols/immunoprecipitation
https://pmc.ncbi.nlm.nih.gov/articles/PMC8678549/
https://www.youtube.com/watch?v=Ov5yqMDX-zc
https://www.youtube.com/watch?v=Ov5yqMDX-zc
https://www.cellsignal.com/applications/immunoprecipitation/ip-experimental-design-tips
https://pmc.ncbi.nlm.nih.gov/articles/PMC4752115/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15564386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following tables provide recommended starting concentrations and parameters for the

ZMYND19 Co-IP protocol. These may require further optimization depending on the cell type

and expression levels.

Table 1: Recommended Lysis and Wash Buffer Compositions

Component
Lysis Buffer
Concentration

Wash Buffer
Concentration

Purpose

Tris-HCl (pH 7.4-8.0) 50 mM 50 mM
Buffering agent to

maintain pH.[13][18]

NaCl 150 mM 150 - 500 mM

Mimics physiological

salt concentration;

higher concentration

in wash buffer

increases stringency.

[10][18]

EDTA 1 mM 1 mM
Chelates divalent

cations.[18]

NP-40 or Triton X-100 0.5 - 1.0% (v/v) 0.1 - 0.5% (v/v)

Non-ionic detergent to

lyse cells while

preserving protein

interactions.[13]

Protease Inhibitor

Cocktail
1X 1X

Prevents protein

degradation.[13]

Phosphatase Inhibitor

Cocktail
1X 1X

Preserves

phosphorylation

states.[13]

Table 2: Key Experimental Parameters
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Parameter
Recommended
Value/Range

Notes

Starting Cell Number 1 x 10⁷ - 1 x 10⁸ cells
Depends on the expression

level of ZMYND19.

Lysis Buffer Volume 0.5 - 1.0 mL per 10 cm plate
Use approximately 1 mL per 1

x 10⁷ cells.[18][19]

Lysate Protein Concentration 0.5 - 2.0 mg/mL
Determine concentration using

a Bradford or BCA assay.[10]

Lysate for IP 0.5 - 1.5 mg total protein
A good starting point for most

applications.

Primary Antibody Amount 1 - 5 µg
Titrate to determine the optimal

amount.[9]

Protein A/G Beads (Slurry) 20 - 50 µL
Use magnetic beads for easier

handling.[10][19]

Antibody-Lysate Incubation 4 hours to overnight at 4°C
Overnight incubation generally

increases yield.[9]

Bead-Complex Incubation 1 - 4 hours at 4°C

Centrifugation (Lysate

Clearing)

14,000 x g for 10-15 min at

4°C
To pellet cell debris.[19]

Centrifugation (Bead Pelleting) 1,000 x g for 1 min at 4°C For non-magnetic beads.[10]

Elution Buffer Volume 20 - 50 µL
Use a volume appropriate for

downstream analysis.[19]

Experimental Workflow Diagram
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Preparation

Immunoprecipitation

Isolation

Analysis

1. Cell Culture & Harvest

2. Cell Lysis
(Non-denaturing buffer)

3. Clarify Lysate
(14,000 x g, 10 min, 4°C)

4. Pre-clear Lysate
(with Protein A/G beads)

5. Antibody Incubation
(Anti-ZMYND19 Ab, overnight, 4°C)

6. Bead Capture
(Add Protein A/G beads, 2-4h, 4°C)

7. Wash Beads
(3-5 times with wash buffer)

8. Elution
(SDS buffer or Glycine-HCl)

Western Blot Mass Spectrometry
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Caption: Workflow for ZMYND19 Co-Immunoprecipitation.
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ZMYND19 Signaling Pathway Diagram
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Caption: ZMYND19/MKLN1-mediated negative regulation of mTORC1.

Detailed Co-Immunoprecipitation Protocol
This protocol describes the immunoprecipitation of endogenous ZMYND19 from cultured

mammalian cells.

A. Solutions and Reagents
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PBS (Phosphate-Buffered Saline): 137 mM NaCl, 2.7 mM KCl, 10 mM Na₂HPO₄, 2 mM

KH₂PO₄, pH 7.4.[18]

Non-denaturing Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40.

[18] Immediately before use, add 1X Protease Inhibitor Cocktail and 1X Phosphatase

Inhibitor Cocktail. Keep on ice.

Wash Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1% NP-40. Keep on ice.

Elution Buffer (Denaturing): 1X SDS-PAGE Sample Buffer (e.g., Laemmli buffer).[13]

Antibodies:

IP-validated anti-ZMYND19 antibody.

Normal Rabbit or Mouse IgG (isotype control).

Beads: Protein A/G Magnetic Beads.[18]

B. Cell Lysate Preparation

Culture cells to ~80-90% confluency in 10 cm plates.

Aspirate the culture medium and wash the cells once with 10 mL of ice-cold PBS.[19]

Aspirate the PBS completely. Add 1 mL of ice-cold lysis buffer to the plate and place it on ice

for 10 minutes.[19]

Using a cell scraper, gently scrape the cells off the plate and transfer the cell lysate to a pre-

chilled microcentrifuge tube.[19]

(Optional) To ensure complete lysis, sonicate the lysate on ice three times for 5-second

pulses each.[18]

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]

Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is your

starting material.
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Determine the protein concentration of the lysate using a suitable protein assay (e.g., BCA or

Bradford).

Adjust the lysate concentration to 1-2 mg/mL with lysis buffer. Aliquot 50 µL of the lysate to

serve as the "Input" control and store at -80°C after adding sample buffer.

C. Lysate Pre-Clearing (Recommended)

For each IP reaction, use approximately 1 mg of total protein in a 1 mL final volume.

Add 20 µL of Protein A/G magnetic bead slurry to the 1 mL of lysate.[19]

Incubate on a rotator for 1 hour at 4°C to capture proteins that bind non-specifically to the

beads.

Place the tube on a magnetic rack to pellet the beads.

Carefully transfer the supernatant (the pre-cleared lysate) to a new, pre-chilled tube. Discard

the beads.

D. Immunoprecipitation

Set up three tubes with the pre-cleared lysate:

Sample: Add 1-5 µg of anti-ZMYND19 antibody.

IgG Control: Add an equivalent amount of normal IgG isotype control antibody.

Incubate the tubes on a rotator overnight at 4°C.

The next day, add 30 µL of fresh Protein A/G magnetic bead slurry to each tube.

Incubate on a rotator for 2-4 hours at 4°C to allow the beads to capture the antibody-protein

complexes.

E. Washing

Pellet the beads using a magnetic rack and carefully aspirate the supernatant.
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Add 1 mL of ice-cold Wash Buffer to the beads. Resuspend the beads gently by flicking the

tube or by brief, gentle vortexing.

Incubate on a rotator for 5 minutes at 4°C.

Pellet the beads again on the magnetic rack and discard the supernatant.

Repeat the wash steps (2-4) three to four more times to ensure removal of non-specific

binders. After the final wash, remove as much of the supernatant as possible without

disturbing the beads.[20]

F. Elution

Add 40 µL of 1X SDS-PAGE sample buffer directly to the bead pellet.[20]

Gently vortex to mix.

Boil the samples at 95-100°C for 5-10 minutes to dissociate the protein complexes from the

beads and denature the proteins.[18]

Briefly centrifuge the tubes and place them on a magnetic rack.

Carefully collect the supernatant (the eluate), which contains your immunoprecipitated

proteins.

G. Analysis

Load the eluates from your sample and IgG control, along with the "Input" sample, onto an

SDS-PAGE gel.

Perform Western blot analysis using antibodies against ZMYND19 (to confirm successful

immunoprecipitation) and antibodies against suspected interacting proteins.

For discovery proteomics, samples can be submitted for analysis by mass spectrometry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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